molecular formula C14H15FN2O B7472152 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide

7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide

Cat. No. B7472152
M. Wt: 246.28 g/mol
InChI Key: RCFRYXQNHCZXLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. The compound is known to have a unique structure that allows it to interact with various biological processes, making it a valuable tool for researchers in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of protein kinases, which are involved in cell signaling and regulation. It has also been shown to inhibit DNA synthesis, which is necessary for cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide are varied and depend on the specific biological process being studied. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide in lab experiments is its ability to selectively target specific biological processes. This allows researchers to study the effects of inhibiting these processes in a controlled manner. However, the compound may have limitations in terms of its toxicity and specificity, which can affect the interpretation of results.

Future Directions

There are several potential future directions for research involving 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide. One area of interest is the development of more specific and potent inhibitors of protein kinases, which could have therapeutic applications in cancer and other diseases. Another area of interest is the study of the compound's effects on the immune system, which could have implications for the treatment of autoimmune disorders. Additionally, the compound's potential use in drug delivery systems and imaging techniques is also an area of active research.

Synthesis Methods

The synthesis of 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide can be achieved through a series of chemical reactions, starting with the condensation of 2-methylquinoline-3-carboxylic acid with 1,1-dimethylethylamine. The resulting intermediate is then reacted with 7-fluoro-1,2,3,4-tetrahydroquinoline to yield the final product.

Scientific Research Applications

The unique structure of 7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide makes it a valuable tool for scientific research. The compound has been shown to interact with various biological processes, including protein kinase activity, DNA synthesis, and cell proliferation. As a result, it has been used in studies related to cancer, inflammation, and neurological disorders.

properties

IUPAC Name

7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O/c1-8(2)16-14(18)12-6-10-4-5-11(15)7-13(10)17-9(12)3/h4-8H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFRYXQNHCZXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC(=CC2=N1)F)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-fluoro-2-methyl-N-propan-2-ylquinoline-3-carboxamide

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